molecular formula C16H15NO4 B2504023 2-[2-(4-Methylphenoxy)acetamido]benzoic acid CAS No. 59090-64-1

2-[2-(4-Methylphenoxy)acetamido]benzoic acid

Cat. No. B2504023
CAS RN: 59090-64-1
M. Wt: 285.299
InChI Key: LRDLJPISQQAXCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[2-(4-Methylphenoxy)acetamido]benzoic acid” is a chemical compound . It is used for pharmaceutical testing . The compound contains a total of 38 bonds, including 23 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 secondary amide (aliphatic), 1 hydroxyl group, and 2 ethers (aromatic) .


Molecular Structure Analysis

The molecular structure of “2-[2-(4-Methylphenoxy)acetamido]benzoic acid” includes 38 bonds in total: 23 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 secondary amide (aliphatic), 1 hydroxyl group, and 2 ethers (aromatic) .

Scientific Research Applications

Synthesis and Characterization

Research has shown the synthesis and characterization of related compounds, focusing on their structural properties and potential as intermediates for further chemical reactions. For instance, the synthesis of novel imines and thiazolidinones from related compounds has been explored, with these compounds evaluated for their antibacterial and antifungal activities (Fuloria et al., 2009). Similarly, studies on the design and synthesis of 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B highlight the medicinal chemistry applications of these compounds (Rakse et al., 2013).

Antimicrobial and Antitumor Applications

The antimicrobial and antitumor potential of derivatives has been a significant area of study. Compounds synthesized from similar structures have demonstrated promising antibacterial and antifungal properties, indicating their potential use in developing new therapeutic agents (Fuloria et al., 2014). Furthermore, the anti-tumor and proapoptotic effects of substituted benzophenone analogues in Ehrlich ascites tumor cells suggest the potential of these compounds in cancer therapy (Prabhakar et al., 2006).

Advanced Oxidation Processes

The compound has been studied in the context of advanced oxidation processes (AOPs), where its by-products, biotoxicity, and degradation pathways have been explored. These studies are crucial in understanding the environmental impact and degradation mechanisms of pharmaceutical compounds in water treatment processes (Qutob et al., 2022).

Environmental Applications

The environmental degradation and treatment of related compounds, such as phenoxyacetic and benzoic acid herbicides, using membrane bioreactor technology, have been researched. These studies contribute to developing more efficient and environmentally friendly methods for breaking down toxic herbicides in wastewater treatment (Ghoshdastidar & Tong, 2013).

Safety And Hazards

The safety data sheet for a similar compound, 4-(4-Methylphenoxy)benzoic acid, indicates that it is harmful if swallowed, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects .

Future Directions

The compound “2-[2-(4-Methylphenoxy)acetamido]benzoic acid” could potentially be used as a scaffold for the development of future TMEM206 inhibitors .

properties

IUPAC Name

2-[[2-(4-methylphenoxy)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-11-6-8-12(9-7-11)21-10-15(18)17-14-5-3-2-4-13(14)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDLJPISQQAXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Methylphenoxy)acetamido]benzoic acid

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